ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 941929-13-1
VCID: VC11888868
InChI: InChI=1S/C18H20N4O4S/c1-2-26-18(25)22-10-8-21(9-11-22)16(24)14-12-27-17(19-14)20-15(23)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,19,20,23)
SMILES: CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.4 g/mol

ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate

CAS No.: 941929-13-1

Cat. No.: VC11888868

Molecular Formula: C18H20N4O4S

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate - 941929-13-1

Specification

CAS No. 941929-13-1
Molecular Formula C18H20N4O4S
Molecular Weight 388.4 g/mol
IUPAC Name ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C18H20N4O4S/c1-2-26-18(25)22-10-8-21(9-11-22)16(24)14-12-27-17(19-14)20-15(23)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,19,20,23)
Standard InChI Key GFWXWOLJAKENEV-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3

Introduction

Key Features

The compound's structure integrates both aromatic and heterocyclic systems, which are known to enhance biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets.

General Synthetic Approach

The synthesis of ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate would typically involve:

  • Formation of the Thiazole Ring: Thiazole derivatives are often synthesized via cyclization reactions involving thiourea or substituted thioamides with α-haloketones.

  • Amidation Reaction: The benzamido group can be introduced through the reaction of benzoyl chloride or benzamide derivatives with an amine precursor.

  • Piperazine Derivatization: The piperazine ring is functionalized with a carboxylic acid derivative (e.g., ethyl chloroformate) to form the carboxylate ester.

Challenges in Synthesis

  • Maintaining regioselectivity during thiazole formation.

  • Avoiding side reactions during amidation and esterification steps.

Potential Applications

Compounds containing thiazole and piperazine moieties have been widely studied for their pharmacological properties:

  • Antimicrobial Activity: Thiazole derivatives often exhibit potent activity against Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial enzymes or membranes.

  • Anticancer Properties: Piperazine-containing compounds have shown cytotoxic effects on various cancer cell lines by targeting specific proteins or pathways.

  • Enzyme Inhibition: The compound's structural features suggest it may act as an inhibitor for enzymes such as kinases or reductases.

Physicochemical Data

PropertyValue
Molecular FormulaC17H20N4O4S
Molecular Weight~376.43 g/mol
LogP (Lipophilicity)Predicted moderate
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO)
StabilityStable under standard laboratory conditions

Similar Compounds in Literature

Studies on structurally related compounds highlight their bioactivity:

  • Thiazole derivatives have demonstrated antibacterial activity against resistant strains .

  • Piperazine-based molecules have been identified as G-protein receptor agonists for diabetes treatment .

  • Benzamide-containing compounds have shown promise in anticancer therapies due to their ability to inhibit tumor growth .

Experimental Data (Hypothetical)

While specific experimental data for this compound may not be readily available, related compounds have been evaluated using:

  • In vitro assays for antimicrobial and anticancer activities.

  • Molecular docking studies to predict binding affinities with target proteins.

  • ADME analysis to assess absorption, distribution, metabolism, and excretion profiles.

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